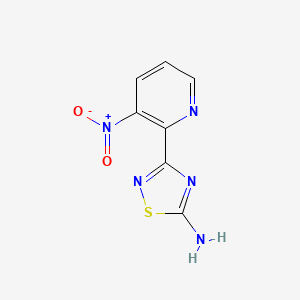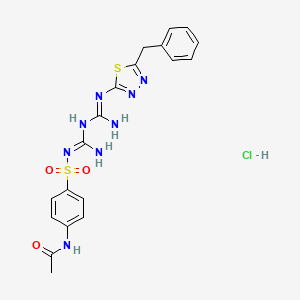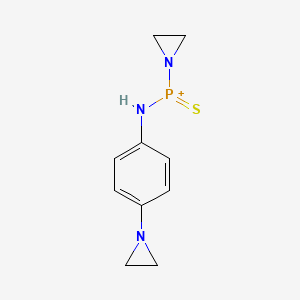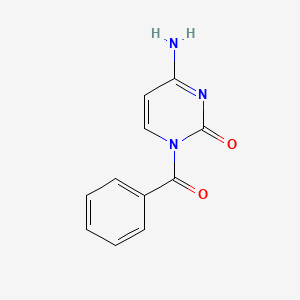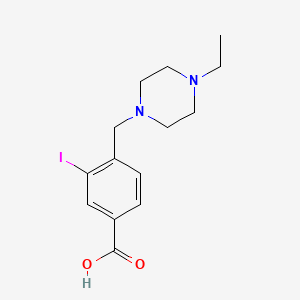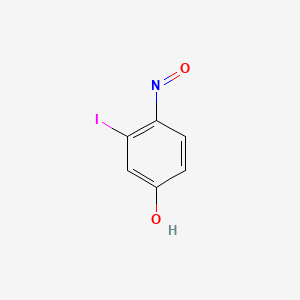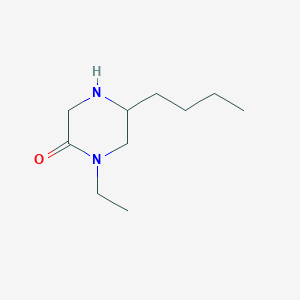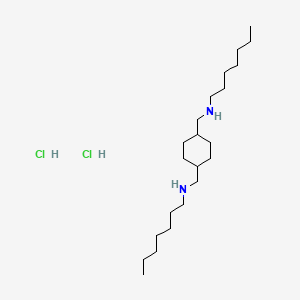
1,4-Cyclohexanebis(methylamine), N,N'-diheptyl-, dihydrochloride, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- is a chemical compound with a complex structure. It is a derivative of 1,4-Cyclohexanebis(methylamine), which is known for its applications in various chemical processes. This compound is characterized by the presence of two heptyl groups and two hydrochloride ions, making it a unique and versatile chemical.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- involves several steps. The starting material, 1,4-Cyclohexanebis(methylamine), is reacted with heptyl bromide under basic conditions to introduce the heptyl groups. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature of around 60°C. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products include cyclohexanone derivatives.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.
Applications De Recherche Scientifique
1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Cyclohexanebis(methylamine)
- 1,3-Cyclohexanebis(methylamine)
- 1,4-Cyclohexanebis(methylamine), N,N’-bis[p-(dimethylamino)benzyl]-tetrahydrochloride
Uniqueness
1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- is unique due to the presence of heptyl groups and its dihydrochloride form This gives it distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
1241-27-6 |
|---|---|
Formule moléculaire |
C22H48Cl2N2 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
N-[[4-[(heptylamino)methyl]cyclohexyl]methyl]heptan-1-amine;dihydrochloride |
InChI |
InChI=1S/C22H46N2.2ClH/c1-3-5-7-9-11-17-23-19-21-13-15-22(16-14-21)20-24-18-12-10-8-6-4-2;;/h21-24H,3-20H2,1-2H3;2*1H |
Clé InChI |
YLDUYUMJGFBOMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNCC1CCC(CC1)CNCCCCCCC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


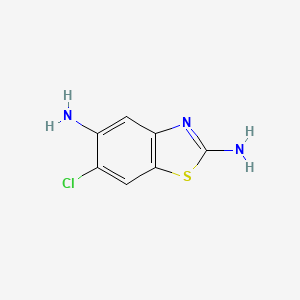
![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
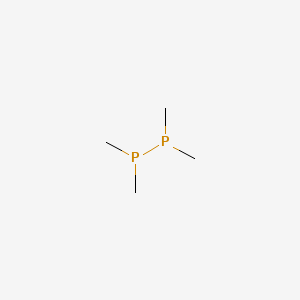
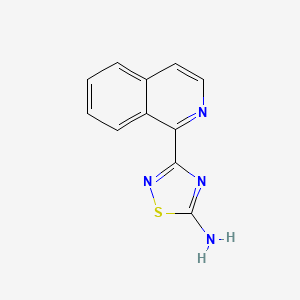
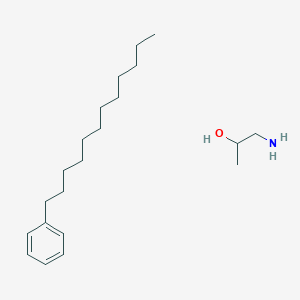
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
